

Application Notes and Protocols for ARQ 069 in Kinase Assays

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Compound of Interest

Compound Name: ARQ 069

Cat. No.: B12422073

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Introduction

ARQ 069 is a potent and selective, non-ATP competitive inhibitor of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2).[1] It uniquely targets the unphosphorylated, inactive conformation of these kinases, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.[1] This characteristic makes **ARQ 069** a valuable tool for studying FGFR signaling and a potential therapeutic agent. These application notes provide a detailed guide for utilizing **ARQ 069** in both biochemical and cell-based kinase assays to assess its inhibitory activity and elucidate its effects on cellular signaling pathways.

Mechanism of Action

ARQ 069 binds to a hydrophobic pocket adjacent to the ATP-binding site of the inactive FGFR kinase domain. This binding stabilizes the inactive conformation and prevents the kinase from adopting the active state required for autophosphorylation and substrate phosphorylation.[1] Because it does not compete with ATP, its inhibitory potency is not overcome by high intracellular ATP concentrations, a common challenge for ATP-competitive inhibitors.

Data Presentation

Biochemical Activity of ARQ 069

Target	Assay Type	Parameter	Value (μM)	Reference
unphosphorylated FGFR1	Kinase Assay	IC50	0.84	[1]
unphosphorylated FGFR2	Kinase Assay	IC50	1.23	[1]
FGFR1 autophosphorylation	Autophosphorylation Assay	IC50	2.8	[1]
FGFR2 autophosphorylation	Autophosphorylation Assay	IC50	1.9	[1]
FGFR2	Binding Assay	Kd	5.2	[1][2]

Cellular Activity of ARQ 069

Cell Line	Target	Parameter	Value (μM)	Reference
Kato III (gastric carcinoma)	FGFR phosphorylation	IC50	9.7	[1]

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol is adapted for a non-ATP competitive inhibitor like **ARQ 069** to determine its IC50 value against recombinant FGFR1 or FGFR2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant active human FGFR1 or FGFR2 kinase (e.g., from R&D Systems, Sino Biological)[3][4][5]
- Poly(Glu, Tyr) 4:1 as substrate (e.g., from BPS Bioscience, Cell Signaling Technology)[6][7]

- **ARQ 069** (dissolved in 100% DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Dithiothreitol (DTT)
- ATP
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare Kinase Assay Buffer and supplement with DTT to a final concentration of 1 mM.
 - Prepare a 2X solution of the kinase in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
 - Prepare a 2X solution of the substrate (Poly(Glu, Tyr)) and ATP in Kinase Assay Buffer. The final concentration of the substrate is typically 0.2 mg/mL, and the ATP concentration should be at its K_m for the kinase (if known) or at a concentration that gives a robust signal.
 - Prepare a serial dilution of **ARQ 069** in 100% DMSO. Then, dilute these stock solutions into Kinase Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be ≤1%.
- Kinase Reaction:
 - Add 5 µL of the 4X **ARQ 069** working solution to the wells of the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
 - Add 5 µL of the 2X kinase solution to each well.

- Pre-incubate the plate for 30-60 minutes at room temperature. This pre-incubation step is crucial for non-ATP competitive inhibitors to allow for binding to the inactive kinase.
- Initiate the kinase reaction by adding 10 μ L of the 2X substrate/ATP solution to each well.
- Incubate the plate for 60 minutes at 30°C.
- ADP Detection:
 - Add 20 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 40 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all other readings.
 - Normalize the data to the "no inhibitor" control (100% activity).
 - Plot the percent inhibition versus the log of the **ARQ 069** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Assay: Western Blot for FGFR Phosphorylation

This protocol describes how to assess the inhibitory effect of **ARQ 069** on FGFR autophosphorylation in a cellular context.

Materials:

- Cancer cell line with known FGFR activation (e.g., Kato III)
- Cell culture medium and supplements
- **ARQ 069** (dissolved in DMSO)
- Serum-free medium
- Fibroblast Growth Factor (FGF) ligand (optional, for stimulating FGFR)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-FGFR (pan or specific), anti-total-FGFR, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

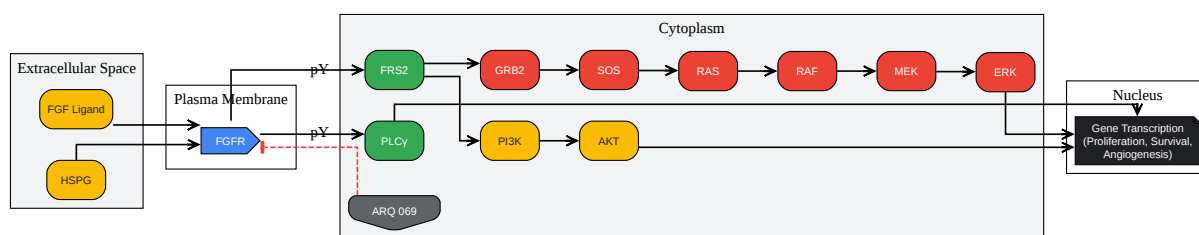
- Cell Culture and Treatment:
 - Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
 - Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.

- Treat the cells with various concentrations of **ARQ 069** (and a DMSO vehicle control) for 2-4 hours.
- (Optional) Stimulate the cells with an appropriate FGF ligand for 10-15 minutes to induce FGFR phosphorylation.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer on ice for 30 minutes.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatants using a BCA assay.
- Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe for total FGFR and β -actin to ensure equal loading.
- Data Analysis:
 - Quantify the band intensities using image analysis software.

- Normalize the phospho-FGFR signal to the total FGFR and/or β -actin signal.
- Calculate the percent inhibition of FGFR phosphorylation for each **ARQ 069** concentration relative to the stimulated, untreated control.
- Plot the percent inhibition versus the log of the **ARQ 069** concentration to determine the cellular IC50 value.

Visualizations

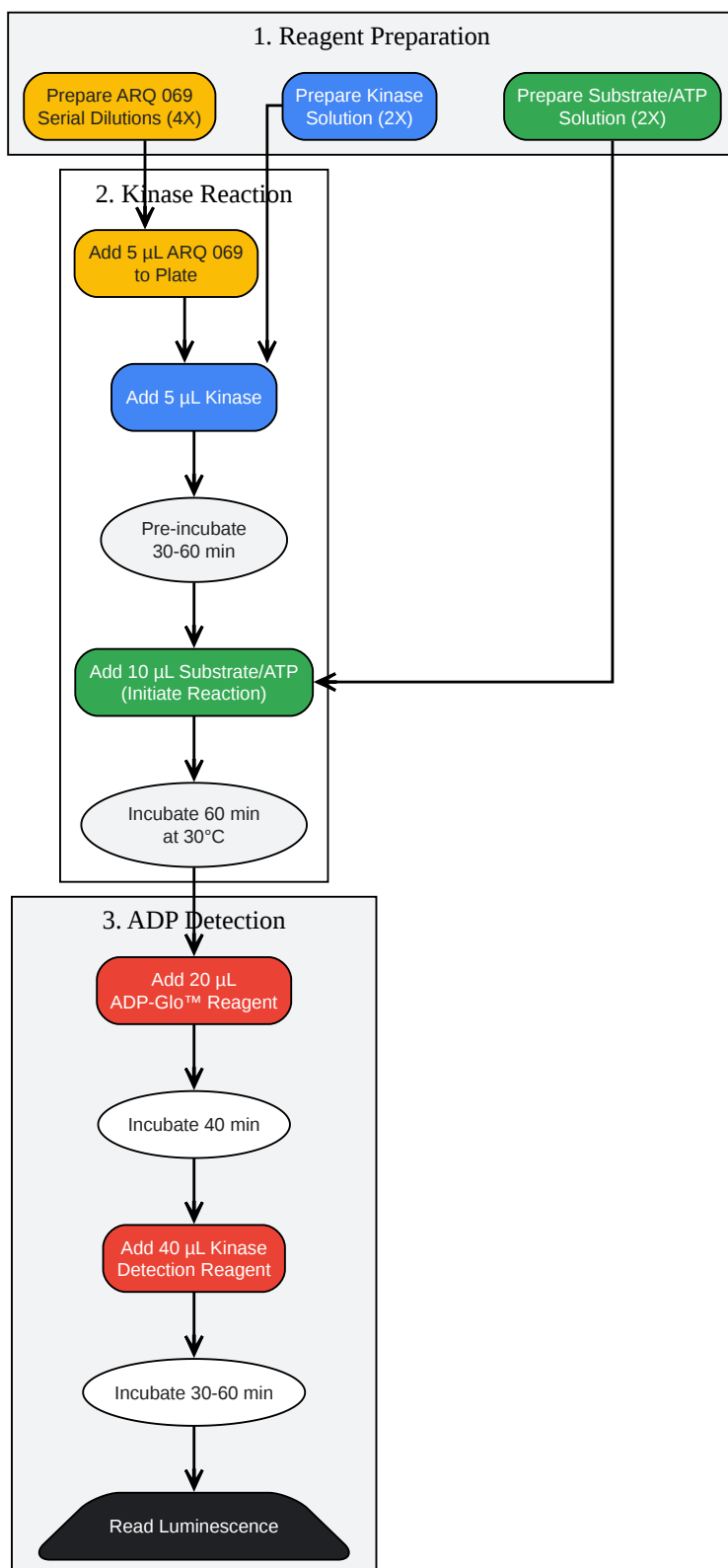
FGFR Signaling Pathway



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Caption: FGFR Signaling Pathway and Inhibition by **ARQ 069**.

Experimental Workflow for Biochemical Kinase Assay



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Caption: Workflow for **ARQ 069** Biochemical Kinase Assay.

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